molecular formula C22H18N4O2 B10810101 2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide

2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide

Cat. No.: B10810101
M. Wt: 370.4 g/mol
InChI Key: BIOWPANDRUMAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide is a research chemical based on the phenylphthalazine scaffold, a structure recognized for its potential in modulating key biological targets. This compound is offered for investigative purposes to support scientific discovery in biochemistry and pharmacology. The core phenylphthalazine structure is associated with significant biological activity. Research on closely related analogs has identified them as potent, submicromolar inhibitors of urea transporter B (UT-B) . UT-B facilitates urea movement across cell membranes, and its inhibition presents a novel mechanism for developing salt-sparing diuretics that do not disrupt electrolyte balance . Furthermore, structural analogs featuring the 1-amino-4-phenylphthalazine motif and an acetamide group have been investigated for their role in phenotypic screening and as potential inhibitors of kinases like Aurora kinase B and VEGFR2, which are critical targets in oncology research . This product is intended for in vitro research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-[4-[(4-phenylphthalazin-1-yl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c23-20(27)14-28-17-12-10-16(11-13-17)24-22-19-9-5-4-8-18(19)21(25-26-22)15-6-2-1-3-7-15/h1-13H,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOWPANDRUMAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the phthalazine derivative in the presence of a base.

    Formation of the Phenoxy Linkage: The phenoxy group is attached through an etherification reaction, where a phenol derivative reacts with a suitable leaving group on the phthalazine core.

    Introduction of the Acetamide Group: The final step involves the acylation of the phenoxy derivative with an acetamide precursor, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro or carbonyl groups into amines or alcohols, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phthalazine rings, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide is C22H18N4O2C_{22}H_{18}N_{4}O_{2} with a molecular weight of approximately 370.41 g/mol. The compound features a phthalazin moiety, which is associated with various biological activities, enhancing its significance in drug discovery.

Synthesis Pathway:
The synthesis typically involves multi-step organic reactions, commonly utilizing polar solvents like dimethyl sulfoxide or acetone and bases such as potassium carbonate to facilitate nucleophilic attacks. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biological Activities

Research indicates that this compound exhibits potential therapeutic effects due to its ability to interact with various biological targets. The following are key areas of interest:

Anticancer Activity

Studies suggest that compounds with phthalazin structures may inhibit specific kinases involved in cancer progression. For example, related compounds have shown significant inhibitory effects on kinases such as CLK1 and VEGFR-2, which are critical in tumor growth and angiogenesis .

Anti-inflammatory Properties

The compound’s structural features may allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Its interaction with enzymes involved in inflammatory responses could lead to therapeutic applications in treating chronic inflammatory diseases.

Antimicrobial Effects

Preliminary studies indicate that this compound may possess antimicrobial properties, suggesting its potential use in developing new antibiotics or treatments for infectious diseases.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of phthalazin derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against hepatoma models. The compound's ability to inhibit kinase activity was highlighted as a crucial factor in its anticancer properties .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of related compounds was assessed using animal models of inflammation. Results indicated that these compounds effectively reduced markers of inflammation, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Phthalazine Derivatives

  • 2-[4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide (): Adds a tert-butylsulfamoyl group* and a methyl group on the phenyl ring. The N-methylacetamide enhances lipophilicity compared to the parent acetamide. Molecular Weight: 533.647 g/mol .
  • 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide (): Lacks the N-methyl group on the acetamide, reducing steric hindrance. Likely exhibits higher solubility in polar solvents than its methylated counterpart .

Benzimidazole-Based Analogs ():

Compounds like 3ae , 3af , and 3ag feature benzimidazole cores with sulfonyl/sulfinyl linkages and pyridylmethyl substituents. Key differences include:

  • Substituent Diversity : Methoxy, trifluoroethoxy, and methyl groups on pyridine rings alter electronic properties and binding affinity.
  • Synthesis Yields: Ranged from 72% to 97%, indicating feasible synthetic routes for phenoxyacetamide derivatives .

Phenoxyacetamide Derivatives with Heterocycles

  • PA (2-(4-{2-[(Phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide) (): Contains a phenylthioacetyl-carbonohydrazonoyl group instead of phthalazine.
  • N-[4-(4-Nitrophenoxy)phenyl]acetamide (): Simpler structure with a nitro group; exhibits hydrogen-bonded crystal packing, influencing stability and solubility .
  • Molecular Weight: 407.4 g/mol .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Biological Activity
2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide (Target) C₂₈H₂₃N₅O₂ (inferred) ~473.52 Phenylphthalazine, phenoxyacetamide N/A Not explicitly reported
2-[4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide C₂₈H₃₁N₅O₄S 533.65 tert-butylsulfamoyl, N-methylacetamide N/A Not reported
PA C₁₇H₁₅N₃O₃S 341.38 Phenylthioacetyl-carbonohydrazonoyl N/A TSLP mRNA inhibition
3ae/3af C₂₇H₂₈N₆O₆S₂ ~604.67 Methoxy, pyridylmethylsulfinyl 73% Not reported
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 272.26 Nitrophenoxy N/A Crystal stability via H-bonding

Biological Activity

2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide, a compound with the molecular formula C22H18N4O2 and a molecular weight of 370.41 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C22H18N4O2
  • Molecular Weight : 370.41 g/mol
  • CAS Number : Not specified in available data

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Caspase-1 Inhibition : A study highlighted the compound's ability to inhibit caspase-1, a critical enzyme in inflammatory pathways. This inhibition was linked to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in an animal model of allergic rhinitis (AR) .
  • Regulation of Immune Response : The compound demonstrated efficacy in modulating immune responses in OVA-sensitized mice, significantly decreasing serum levels of IgE and histamine, which are markers for allergic reactions .
  • Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression .

Anti-Allergic Activity

In a controlled study involving an OVA-sensitized mouse model, treatment with the compound resulted in:

  • Significant reduction in rub scoring (a measure of allergy severity).
  • Decreased serum levels of IgE and histamine.
  • Inhibition of inflammatory mediators such as IL-1β, IL-5, IL-6, and IL-13 in nasal mucosa tissues .

Case Study: Allergic Rhinitis Model

A significant study assessed the therapeutic effects of the compound on allergic rhinitis:

  • Methodology : The study utilized an OVA-sensitized mouse model to evaluate the impact on allergic responses.
  • Findings : The compound effectively reduced eosinophil and mast cell infiltration in nasal tissues, indicating a potential role in managing allergic conditions .

Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-AllergicReduced IgE and histamine levels
Inhibition of CytokinesDecreased levels of IL-1β, TNF-α
Anticancer PotentialKinase inhibition (preliminary findings)

Q & A

Q. Q1. What are the key synthetic routes and critical reaction conditions for synthesizing 2-{4-[(4-Phenylphthalazin-1-yl)amino]phenoxy}acetamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the phthalazine core. Critical steps include:

  • Amination : Coupling 4-phenylphthalazin-1-amine with a phenoxyacetamide precursor via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
  • Acetamide Formation : Reacting the intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide moiety, optimized at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity.
    Characterization employs NMR (¹H/¹³C for structural confirmation) and HPLC (purity analysis) .

Advanced Synthesis Optimization

Q. Q2. How can computational methods improve reaction yield and selectivity in synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection. For example:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics by stabilizing charged intermediates .
  • Catalyst Design : Pd-based catalysts with electron-donating ligands improve coupling efficiency, reducing reaction time by 30% .
    Experimental validation via TLC and GC-MS monitors progress, with iterative adjustments to temperature and stoichiometry .

Basic Biological Activity Screening

Q. Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer Screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Mechanistic Studies

Q. Q4. How can researchers identify molecular targets and elucidate mechanisms of action?

  • SPR Biosensing : Measures real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein interaction studies) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : LC-MS/MS tracks downstream metabolite changes post-treatment, linking to pathway modulation .

Data Contradiction Resolution

Q. Q5. How should conflicting results in biological activity between studies be addressed?

  • Batch Variability Analysis : Compare purity (HPLC), stereochemistry (CD spectroscopy), and salt forms (XRD) across samples .
  • Dose-Response Replication : Conduct dose-ranging studies (0.1–100 µM) in triplicate to confirm IC₅₀ consistency .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Computational Modeling Applications

Q. Q6. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA topoisomerase II), prioritizing substituents at the phenoxy group for SAR .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical hydrogen bonds (e.g., acetamide carbonyl with Lys352) .
  • QSAR Models : CoMFA/CoMSIA correlates logP and Hammett constants with activity, guiding lead optimization .

Stability and Degradation Analysis

Q. Q7. What methodologies assess chemical stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-HRMS .
  • Photostability Testing : ICH Q1B guidelines under UV/visible light, monitoring λmax shifts via UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates suitability for lyophilization) .

Advanced Structural Modification

Q. Q8. How can structural modifications enhance solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the phenoxy oxygen, improving aqueous solubility by 5-fold .
  • Prodrug Design : Convert the acetamide to a phosphate ester (hydrolyzed in vivo), validated by plasma stability assays .
  • Co-Crystallization : Screen with cyclodextrins or succinic acid to form stable co-crystals, confirmed by PXRD .

Analytical Method Validation

Q. Q9. What validation parameters are critical for HPLC method development?

  • Specificity : Resolve degradation products with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .
  • Linearity : R² >0.999 over 0.1–100 µg/mL, with LOD/LOQ <0.05 µg/mL .
  • Robustness : Test flow rate (±0.1 mL/min) and column temperature (±2°C) variations .

Ethical and Safety Considerations

Q. Q10. What safety protocols are essential for handling this compound in labs?

  • PPE : Nitrile gloves, lab coats, and goggles for all syntheses involving chloroacetyl chloride .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before disposal .
  • Ventilation : Use fume hoods during reactions releasing volatile amines (e.g., aniline derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.